LogP Differentiation: Ethanesulfonamide vs. Methanesulfonamide
The ethanesulfonamide derivative (CAS 60901-27-1) exhibits a computed logP of approximately 3.26, compared with an XLogP3 of 1.8 for the direct methyl homolog N-(4-chlorophenyl)methanesulfonamide (CAS 4284-51-9) [1]. This logP differential of ≥1.45 units represents a meaningful increase in lipophilicity that will influence passive membrane permeability, plasma protein binding, and the propensity for non-specific binding in biochemical assays. For medicinal chemistry programs operating within established lipophilic ligand efficiency (LLE) guidelines, this difference alone can determine whether a compound is progressed or deprioritised.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | LogP ~3.26 (ChemicalBook computed value) |
| Comparator Or Baseline | N-(4-Chlorophenyl)methanesulfonamide, CAS 4284-51-9; XLogP3 = 1.8 |
| Quantified Difference | Δ logP ≈ +1.45 units (ethanesulfonamide more lipophilic) |
| Conditions | Computed logP values from ChemicalBook and PubChem XLogP3 algorithm; experimental logP not reported |
Why This Matters
Procurement of the correct homolog is critical because logP governs compound behaviour in cell-based assays, solubility, and off-target binding profiles; an unintended 1.45-unit logP shift can invalidate SAR hypotheses derived from a homologous series.
- [1] PubChem Compound Summary. N-(4-Chlorophenyl)methanesulfonamide, CID 706838 (XLogP3 1.8). https://pubchem.ncbi.nlm.nih.gov/compound/706838 (accessed 2026-04-25). View Source
